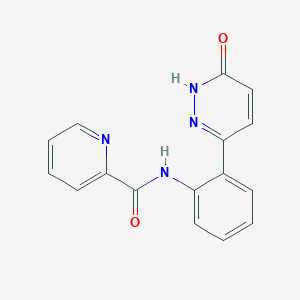

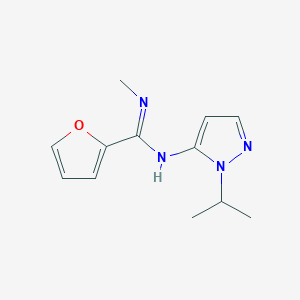

![molecular formula C16H12Cl2N2OS B2704679 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 303793-63-7](/img/structure/B2704679.png)

4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is a derivative of benzothieno[3,2-d]pyrimidin-4-one . It is part of a class of compounds that exhibit interesting anti-inflammatory properties related to interactions with active sites of COX-2 . Some derivatives of benzothieno[3,2-d]pyrimidine are also fluorescent .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs, which include “4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine”, is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . These methods are often based on the direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of “4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is characterized by the presence of a benzothieno[3,2-d]pyrimidine core . This core is part of a larger class of compounds known as thioxopyrimidines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” often involve several sequential reactions . These reactions include the closure of the benzothiophene ring and the formation of 2-[(2-benzo[b]thiophen-3-yl)ethyl]-1,3-isoindolinediones, which under certain conditions undergo cyclization to form benzothieno[2,3-c]pyridine derivatives .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory potential. Specifically, compounds 7, 10, 12, 13, 14, and 15 demonstrated potent inhibition of cyclooxygenase-2 (COX-2), inducible NO synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1) expression. Additionally, they suppressed the production of prostaglandins (PGE₂) and interleukin-8 (IL-8) in human keratinocytes (NCTC 2544) exposed to interferon-gamma (IFN-γ) and histamine, as well as in monocyte-macrophages (J774 cells) treated with lipopolysaccharides (LPS) .

COX-2 Inhibition

The compound’s ability to inhibit COX-2, an enzyme involved in prostaglandin synthesis, suggests potential applications in managing inflammation-related conditions. COX-2 inhibitors are of interest due to their role in pain relief and anti-inflammatory effects .

Novel Anti-Inflammatory Agents

Given the promising results, certain derivatives of 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine could be developed as a novel class of anti-inflammatory agents. Their unique structure may offer advantages over existing drugs .

Synthetic Methods

The synthesis of these derivatives involves an efficient approach. The key isothiocyanate is prepared using di-2-pyridyl thionocarbonate (DPT) instead of the highly toxic thiophosgene. The cyclization reaction of benzo-thiosemicarbazide derivatives is achieved through Wamhoff methods. This method is economically advantageous and environmentally friendly, reducing isolation steps, time, costs, and waste production .

Other Potential Applications

While the focus has been on anti-inflammatory properties, further research could explore additional applications, such as potential effects on other enzymes, cellular pathways, or disease models.

Wirkmechanismus

Target of Action

The primary target of 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is a membrane-bound heme protein that plays a pivotal role in the conversion of arachidonic acid to prostaglandins .

Mode of Action

4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine interacts with the active sites of COX-2 . It acts as a potent inhibitor of COX-2, inducible NO synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1) expression .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation. It suppresses the production of prostaglandins (PGE2) and interleukin-8 (IL-8) in human keratinocytes NCTC 2544 exposed to interferon-gamma (IFN-γ) and histamine and monocyte-macrophages J774 cells treated with lipopolysaccharides (LPS) .

Pharmacokinetics

The pharmacokinetic properties of 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1

Result of Action

The molecular and cellular effects of 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine’s action include the inhibition of COX-2, iNOS, ICAM-1 expression, and the suppression of PGE2 and IL-8 production . This leads to a reduction in inflammation.

Action Environment

The action, efficacy, and stability of 4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can be influenced by various environmental factors.

Zukünftige Richtungen

The future directions for research on “4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” could include further in vitro and in vivo studies to confirm its potential as a fluorescent probe for cancer cells that express the COX-2 enzyme . Additionally, the development of more potent and efficacious anticancer drugs with a pyrimidine scaffold could be another promising direction .

Eigenschaften

IUPAC Name |

4-(2,4-dichlorophenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2OS/c17-9-5-6-12(11(18)7-9)21-15-14-10-3-1-2-4-13(10)22-16(14)20-8-19-15/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBBVYNVXIXNAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)OC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

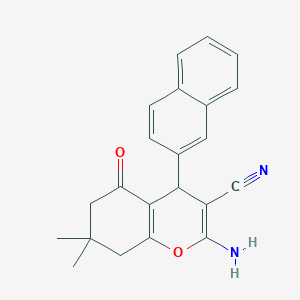

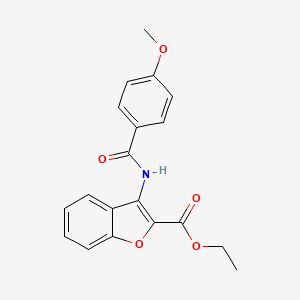

![1-[(4-methylphenyl)methyl]-N-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2704596.png)

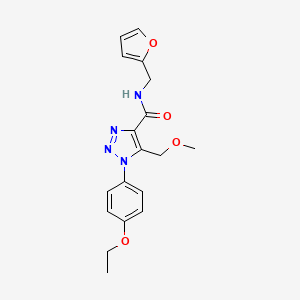

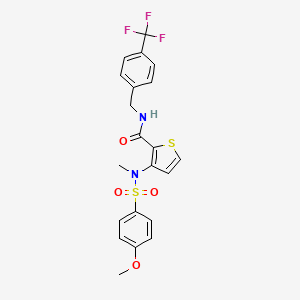

![1-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2704602.png)

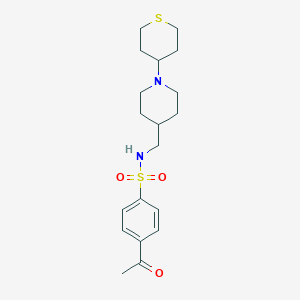

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butyramide](/img/structure/B2704603.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methanesulfonylphenyl)sulfanyl]acetamide](/img/structure/B2704605.png)

![N-mesityl-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2704608.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2704613.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2704616.png)